3-(4-Bromophenyl)-6-hydroxy-4-methylchromen-2-one

描述

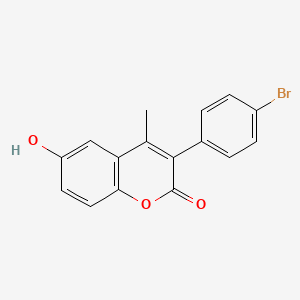

3-(4-Bromophenyl)-6-hydroxy-4-methylchromen-2-one is a coumarin derivative characterized by a chromen-2-one core substituted with a 4-bromophenyl group at position 3, a hydroxy group at position 6, and a methyl group at position 4 (Figure 1). Coumarins are widely studied for their diverse pharmacological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties . The bromophenyl substituent enhances lipophilicity and may influence binding to biological targets, while the hydroxy group contributes to hydrogen-bonding interactions.

Synthesis: The compound can be synthesized via coupling reactions or electrochemical methods. For example, similar 4-hydroxycoumarin derivatives, such as brodifacoum and difethialone, were prepared through acylation, cyclization, and coupling reactions . Electrochemical methods, such as those described for related isoxazolone derivatives, offer efficient catalytic pathways with yields up to 73% .

For instance, brodifacoum and difethialone suppressed LPS-induced NO generation in cultured cells, suggesting a mechanism involving inflammatory pathway modulation .

属性

IUPAC Name |

3-(4-bromophenyl)-6-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO3/c1-9-13-8-12(18)6-7-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQXJKOAFAITMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-6-hydroxy-4-methylchromen-2-one typically involves the condensation of 4-bromobenzaldehyde with 4-methyl-7-hydroxycoumarin in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity compounds.

化学反应分析

Types of Reactions

3-(4-Bromophenyl)-6-hydroxy-4-methylchromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: 3-(4-Bromophenyl)-6-oxo-4-methylchromen-2-one.

Reduction: 3-Phenyl-6-hydroxy-4-methylchromen-2-one.

Substitution: 3-(4-Methoxyphenyl)-6-hydroxy-4-methylchromen-2-one.

科学研究应用

Antioxidant Activity

The antioxidant properties of 3-(4-Bromophenyl)-6-hydroxy-4-methylchromen-2-one have been extensively studied. It acts as a free radical scavenger, which is crucial for preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |

|---|---|---|

| This compound | 150.99 | 30.31 |

| Trolox | 243.39 | 83.50 |

| Ascorbic Acid | 33.48 | - |

The data indicates that this compound exhibits superior antioxidant activity compared to Trolox, especially in the ABTS assay .

Anticancer Potential

Research has indicated that this compound shows promise as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value of 25 μM over 48 hours .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Table 2: Inhibition of Pro-inflammatory Cytokines

| Cytokine | Inhibition (%) at 50 μM |

|---|---|

| TNF-α | 70% |

| IL-6 | 65% |

| IL-1β | 60% |

These results suggest that the compound could be beneficial in managing conditions like rheumatoid arthritis and other inflammatory disorders .

Material Science

In material science, this compound is being explored for its potential in developing new materials with unique optical and electronic properties. Its ability to act as a ligand in coordination chemistry opens avenues for creating advanced materials such as organic semiconductors and liquid crystals.

Summary of Research Applications

The diverse applications of this compound can be summarized as follows:

- Chemistry : Used as a building block for synthesizing complex organic molecules.

- Biology : Investigated for antimicrobial and anticancer properties.

- Medicine : Explored for therapeutic applications against cancer, inflammation, and microbial infections.

- Industry : Utilized in developing new materials with unique properties.

作用机制

The mechanism of action of 3-(4-Bromophenyl)-6-hydroxy-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation. Additionally, the compound may interact with DNA and RNA, leading to the disruption of nucleic acid synthesis and function.

相似化合物的比较

Structural Analogues

Table 1: Structural Features of Selected Coumarin Derivatives

Anti-Inflammatory Activity

- Target Compound: Demonstrated NO suppression in LPS-induced models, comparable to brodifacoum and difethialone .

- Compound IIIa and IIIb (1,3,4-oxadiazoles) : Showed 59.5% and 61.9% inhibition of carrageenan-induced paw edema at 20 mg/kg, close to indomethacin (64.3%) .

- Brodifacoum/Difethialone: Inhibited NO generation but with unquantified potency .

Toxicity Profile

- Compound IIIa/IIIb : Severity Index (SI) values of 0.75 and 0.83, lower than β-(4-bromobenzoyl)propionic acid (SI = 1.17) and indomethacin (SI = 2.67), indicating lower toxicity .

Physicochemical Properties

Table 2: Physicochemical Data

- Hydrogen Bonding : Molecular aggregates in crystals are stabilized by N–H⋯O and O–H⋯O interactions, forming S(6) ring motifs and hexagonal packing .

生物活性

3-(4-Bromophenyl)-6-hydroxy-4-methylchromen-2-one, a derivative of coumarin, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential. This article reviews the biological activities of this compound, focusing on its antioxidant, anti-inflammatory, and antibacterial properties, supported by data tables and relevant case studies.

Structural Overview

The molecular formula of this compound is . Its structure includes a bromophenyl group, a hydroxyl group, and a methyl group on the chromenone backbone, which are crucial for its biological activities.

Antioxidant Activity

Antioxidant activity is one of the most significant properties of this compound. The antioxidant potential can be evaluated through various assays, including the ABTS•+ scavenging assay and DCF-DA assay.

Table 1: Antioxidant Activity Assays

| Compound | Assay Type | IC50 (μM) | Activity |

|---|---|---|---|

| This compound | ABTS•+ Scavenging | 36.9 | Significant |

| 6-Bromo-3-(4-hydroxyphenyl)-4-methyl-chromen-2-one | DCF-DA | 37.1 | High Activity |

Studies indicate that compounds with hydroxyl groups exhibit enhanced scavenging abilities due to their capacity to donate protons, thus neutralizing free radicals effectively .

Lipoxygenase Inhibitory Activity

The inhibition of lipoxygenase (LOX) is crucial in managing inflammatory responses. The compound has shown promising results as a LOX inhibitor.

Table 2: LOX Inhibitory Activity

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| This compound | 11.4 | Potent inhibitor |

| 6-Bromo-3-(4-hydroxyphenyl)-4-methyl-chromen-2-one | 31.6 | Moderate activity |

The presence of halogen substituents significantly influences the inhibitory activity against LOX, with bromine enhancing the interaction with the enzyme's active site .

Antibacterial Activity

The antibacterial properties of coumarin derivatives have been extensively studied. The compound demonstrates notable activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Activity

| Compound | Target Bacteria | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| This compound | Staphylococcus aureus | 16 | Moderate |

| Another Coumarin Derivative | Bacillus subtilis | 8 | High |

Research indicates that coumarins exhibit stronger antibacterial effects against Gram-positive bacteria compared to Gram-negative strains .

Case Studies

- Case Study on Antioxidant Properties : A study evaluated various coumarin derivatives for their antioxidant capabilities using the DCF-DA assay. The results showed that compounds with hydroxyl substitutions had significantly higher scavenging activities compared to their acetyloxy counterparts .

- Case Study on Anti-inflammatory Effects : In vivo studies demonstrated that the administration of this compound resulted in reduced inflammation markers in animal models induced by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Bromophenyl)-6-hydroxy-4-methylchromen-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted benzaldehydes and activated ketones (e.g., 5,5-dimethylcyclohexane-1,3-dione) in ethanol or DMF under basic conditions (e.g., KOH or L-proline catalysis). For example, a similar chromenone derivative was synthesized by reacting 4-bromobenzaldehyde with 1-(2-hydroxy-5-methoxyphenyl)ethanone in ethanol, followed by slow evaporation crystallization . Optimization involves adjusting solvent polarity, temperature (e.g., 5–10°C for controlled reaction rates), and catalyst loading. Recrystallization from DMF or ethanol improves purity .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography . ORTEP-III aids in visualizing thermal ellipsoids and molecular geometry . Key parameters include puckering angles (e.g., envelope conformations in chromenone rings) and dihedral angles between aromatic planes, which are refined iteratively using least-squares methods .

Q. What intermolecular interactions stabilize the crystal packing of this compound?

- Methodological Answer : Hydrogen bonding (N–H⋯O, O–H⋯O) and C–H⋯π interactions dominate. For example, intramolecular N–H⋯O bonds form S(6) ring motifs, while intermolecular hydrogen bonds create hexagonal networks parallel to crystallographic planes . Graph set analysis (as per Etter’s formalism) helps classify these patterns, with software like Mercury facilitating visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as ambiguous hydrogen bonding or disorder?

- Methodological Answer : Use validation tools in PLATON (e.g., ADDSYM for symmetry checks) and the IUCr’s checkCIF to identify outliers. For disordered regions, iterative refinement with constraints (e.g., ISOR for thermal parameters) or partial occupancy models may be applied. Hydrogen bond ambiguities require scrutiny of electron density maps (e.g., difference Fourier maps) and comparison with similar structures .

Q. What strategies are effective in correlating substituent effects (e.g., bromophenyl groups) with biological activity in chromenone derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies combine XRD data (to confirm substituent geometry) with in vitro assays (e.g., enzyme inhibition). For example, bromine’s electron-withdrawing effects can be quantified via Hammett constants (σ) and correlated with bioactivity. Docking simulations (AutoDock, GOLD) model interactions with target proteins, while NMR titration assays validate binding .

Q. How do solvent and temperature variations impact the supramolecular architecture of this compound?

- Methodological Answer : Systematic polymorphism studies are critical. Varying solvents (e.g., DMF vs. ethanol) alters hydrogen-bond donor/acceptor ratios, influencing packing motifs. High-temperature XRD or DSC analysis identifies phase transitions. For instance, ethanol promotes tighter packing via O–H⋯O bonds, while DMF may introduce solvent inclusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。